molecular formula C12H18N2 B11904724 (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B11904724
M. Wt: 190.28 g/mol
InChI Key: JKYODSYYRKVJEF-UHFFFAOYSA-N
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Description

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a synthetic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinoline derivatives followed by methylation and subsequent amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, fully reduced tetrahydroquinolines, and N-alkylated or N-acylated derivatives .

Scientific Research Applications

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine involves its interaction with specific molecular targets. It can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.

    Quinoline: The fully aromatic counterpart, which exhibits distinct chemical reactivity and biological properties.

    N-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with variations in its substitution pattern.

Uniqueness

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation and amination confer unique reactivity and potential therapeutic applications .

Biological Activity

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a compound belonging to the tetrahydroquinoline family, characterized by a bicyclic structure that exhibits significant biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : this compound

The presence of two methyl groups at positions 1 and 8 and a methanamine group at position 3 contributes to its unique properties and potential biological effects.

Biological Activities

Research indicates that tetrahydroquinoline derivatives, including this compound, exhibit a variety of biological activities:

  • Anticancer Properties :
    • Several studies have suggested that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The structural modifications at the 1 and 8 positions are crucial for enhancing anticancer efficacy.
    • For example, compounds with similar structures have been shown to act as inhibitors for various enzymes involved in cancer pathways.
  • Antimicrobial Effects :
    • The compound has demonstrated antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Activities :
    • Preliminary studies suggest potential neuroprotective effects, possibly through interactions with neurotransmitter receptors or by modulating oxidative stress pathways.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes like cyclooxygenase and certain kinases.
  • Receptor Binding : Interaction with neurotransmitter receptors could influence signaling pathways involved in mood regulation and neuroprotection.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Bischler–Nepieralski Cyclization : A common method involving the reaction of an amine with an aldehyde or ketone in the presence of an acid catalyst.

Table 1: Synthesis Methods Overview

MethodDescription
Bischler–NepieralskiCyclization reaction forming tetrahydroquinoline derivatives from precursors
Nucleophilic SubstitutionReactions due to the basicity of the amine group

Case Studies

Recent studies have focused on the biological activity of related compounds. For instance:

  • A study published in Medicinal Chemistry highlighted the anticancer potential of tetrahydroquinoline derivatives in breast cancer models.
  • Another research article explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(1,8-dimethyl-3,4-dihydro-2H-quinolin-3-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-9-4-3-5-11-6-10(7-13)8-14(2)12(9)11/h3-5,10H,6-8,13H2,1-2H3

InChI Key

JKYODSYYRKVJEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CN2C)CN

Origin of Product

United States

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